

# Fexinidazole: A Comprehensive Technical Review of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fexinidazole |           |
| Cat. No.:            | B1672616     | Get Quote |

#### **Abstract**

**Fexinidazole**, a 5-nitroimidazole derivative, represents a landmark achievement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. As the first all-oral therapy effective against both stages of Trypanosoma brucei gambiense, it has revolutionized patient care in remote and resource-limited settings. This technical guide provides an in-depth review of the journey of **fexinidazole**, from its initial synthesis and subsequent abandonment to its rediscovery and successful clinical development. It details the mechanism of action, preclinical and clinical data, experimental methodologies, and the collaborative efforts that brought this crucial medicine to patients.

#### Introduction

Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly, which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3] [4]. For decades, treatment options were toxic, difficult to administer, and often required hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5]. Fexinidazole emerged as a transformative solution, offering a 10-day oral regimen that simplifies treatment and eliminates the need for systematic hospitalization and complex staging procedures like lumbar punctures[6]. This document traces the comprehensive history of its development.



# Discovery and Rediscovery: A Second Chance for a Promising Compound

**Fexinidazole** was first synthesized in the 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial agent, and its activity against African trypanosomes was noted in 1983[8]. However, development was halted in the 1980s due to strategic decisions by the company, and the compound was abandoned at the preclinical stage[3][9].

The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative (DNDi), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH), initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from various sources, DNDi "rediscovered" **fexinidazole** as a promising candidate with potent anti-trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].





Click to download full resolution via product page

Caption: **Fexinidazole** Development and Regulatory Timeline.



#### **Mechanism of Action**

**Fexinidazole** is a prodrug that requires metabolic activation to exert its trypanocidal effect.[13] Its mechanism involves several key steps:

- Metabolic Activation: Following oral administration, **fexinidazole** is extensively metabolized in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[4][14][15] These metabolites are responsible for most, if not all, of the in vivo activity.[16][17]
- Parasite-Specific Reduction: Within the Trypanosoma parasite, the nitro group of
  fexinidazole and its metabolites is reduced by parasitic nitroreductases.[4] This activation is
  crucial and specific to the parasite's enzymatic machinery.
- Generation of Cytotoxic Species: This reduction process generates reactive cytotoxic intermediates, including reactive amines and nitro radicals.[13][18]
- Cellular Damage: These reactive species are toxic to the parasite, causing widespread damage to cellular components, including DNA and proteins.[4][13] The mechanism is believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death. [14][19][20]



Click to download full resolution via product page

Caption: Mechanism of Action of **Fexinidazole**.

# **Preclinical Development**

Comprehensive preclinical studies were essential to validate **fexinidazole**'s potential after its rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and safety.



#### **Experimental Protocols**

- In Vitro Susceptibility Assays: The trypanocidal activity of fexinidazole and its metabolites was determined against various strains of T. brucei. A standard method involves incubating bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours.
   Parasite viability is then assessed using a resazurin-based assay, which measures metabolic activity. The 50% inhibitory concentration (IC<sub>50</sub>) is calculated from the resulting doseresponse curves.[21][22]
- In Vivo Mouse Models:
  - Acute (Stage 1) Model: Mice are infected intraperitoneally with T. brucei. Treatment with oral **fexinidazole** typically begins 3-4 days post-infection for a duration of 4-5 days. The primary endpoint is the absence of parasites in the blood, confirmed by microscopic examination, for up to 30-60 days post-treatment.[11][16]
  - Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and left untreated for approximately 21 days to allow parasites to invade the central nervous system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the absence of parasites in both blood and brain tissue homogenates at the end of a follow-up period.[10][11][16]
- Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to
  evaluate the mutagenic potential of **fexinidazole** and its metabolites. These studies showed
  that while the compounds are mutagenic in standard bacterial strains, this activity is
  significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a
  degree of parasite selectivity.[23]

### **Summary of Preclinical Data**

**Fexinidazole** and its metabolites demonstrated potent activity against a range of T. brucei strains in vitro and cured both acute and chronic infections in mouse models, critically demonstrating its ability to cross the blood-brain barrier.[10][16]

Table 1: In Vitro Activity of Fexinidazole and its Metabolites against T. brucei



| Compound                    | IC₅₀ Range (μM) | IC₅₀ Range (μg/mL) | Reference(s) |
|-----------------------------|-----------------|--------------------|--------------|
| Fexinidazole                | 0.7 - 3.3       | 0.2 - 0.9          | [16][17]     |
| Fexinidazole Sulfoxide (M1) | 0.7 - 3.3       | 0.2 - 0.9          | [16]         |
| Fexinidazole Sulfone (M2)   | 0.7 - 3.3       | 0.2 - 0.9          | [16]         |

Data is compiled from tests against various laboratory and clinical isolates of T. brucei subspecies.

Table 2: In Vivo Efficacy of Fexinidazole in Mouse Models of HAT

| Model                   | Treatment Regimen                  | Outcome | Reference(s) |
|-------------------------|------------------------------------|---------|--------------|
| Acute (Stage 1)         | 100 mg/kg/day for 4 days (oral)    | Cure    | [11][16]     |
| Chronic (Stage 2 / CNS) | 200 mg/kg/day for 5<br>days (oral) | Cure    | [11][16]     |

| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |

## **Clinical Development**

The clinical development program for **fexinidazole** was extensive, involving Phase I studies in healthy volunteers followed by pivotal Phase II/III trials in HAT-endemic regions.

#### **Phase I Studies**

Beginning in September 2009, Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of **fexinidazole** in healthy volunteers.[5][6][24] These studies established the dose-proportionality and pharmacokinetic profile of the parent drug and its active metabolites, M1 and M2.



Table 3: Single-Dose Pharmacokinetic Parameters of **Fexinidazole** and Metabolites in Healthy Adults

| Analyte                     | Tmax (Median, h) | T½ (Geometric<br>Mean, h) | Reference(s) |
|-----------------------------|------------------|---------------------------|--------------|
| Fexinidazole                | 3.0 - 4.0        | 9.1 - 14.8                | [25]         |
| Fexinidazole Sulfoxide (M1) | 4.0 - 5.0        | 11.7 - 15.6               | [25]         |
| Fexinidazole Sulfone (M2)   | 18.0 - 24.0      | 18.0 - 25.0               | [25]         |

Data represents a range across single ascending doses from 100 mg to 3600 mg.

### Phase II/III Pivotal Trials (T.b. gambiense)

A pivotal Phase II/III clinical trial was launched in 2012 in the Democratic Republic of Congo (DRC) and the Central African Republic (CAR).[6][24] This study was crucial in establishing the efficacy and safety of **fexinidazole** for T.b. gambiense HAT.

- Experimental Protocol (Pivotal Trial):
  - Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of fexinidazole.
  - Population: Patients aged ≥6 years and weighing ≥20 kg with late-stage (meningo-encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric patients.
  - Intervention: A 10-day oral regimen of fexinidazole. For adults, this consisted of 1800 mg daily for 4 days, followed by 1200 mg daily for 6 days.[15][26]
  - Primary Outcome: The primary efficacy endpoint was treatment success at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a white blood cell count in cerebrospinal fluid of ≤20 cells/µL.



Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR.
 [6]

The results of these trials demonstrated that **fexinidazole** was safe and effective for both first-and second-stage T.b. gambiense sleeping sickness.[7][10]



Click to download full resolution via product page

Caption: Fexinidazole Clinical Development Workflow.

## Trials in T.b. rhodesiense and Chagas Disease



- T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27] Starting in 2019, DNDi led a Phase II/III study in Malawi and Uganda to extend the indication for fexinidazole to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and safety, leading to a positive opinion from the European Medicines Agency (EMA) for this indication in December 2023.[27]
- Chagas Disease: Fexinidazole also showed preclinical activity against Trypanosoma cruzi, the parasite causing Chagas disease. A Phase II trial was initiated in Bolivia in 2014.[29][30] However, the study was halted due to safety concerns (neutropenia and elevated liver transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably eliminating the parasite as a monotherapy, and its development for Chagas disease was discontinued.[32][33]

Table 4: Overview of Key Clinical Trials for Fexinidazole

| Indication                 | Phase  | Start Year | Location(s)       | Key<br>Objective(s)                    | Status /<br>Outcome                              |
|----------------------------|--------|------------|-------------------|----------------------------------------|--------------------------------------------------|
| T.b.<br>gambiense<br>HAT   | 11/111 | 2012       | DRC, CAR          | Efficacy & safety in Stage 1 & 2       | Successful;<br>Led to<br>EMA/FDA<br>approval     |
| T.b.<br>rhodesiense<br>HAT | 11/111 | 2019       | Malawi,<br>Uganda | Efficacy & safety vs. standard of care | Successful;<br>Led to<br>positive EMA<br>opinion |
| Chagas<br>Disease          | II     | 2014       | Bolivia           | Efficacy & safety in chronic disease   | Halted due to safety concerns                    |

| Chagas Disease | II |  $\sim$ 2022 | Spain | Efficacy & safety of lower doses | Tolerated but not effective as monotherapy; Discontinued |



# **Regulatory History and Access**

The successful clinical trial results paved the way for global regulatory approvals.

- November 2018: The European Medicines Agency (EMA) adopted a positive scientific opinion for fexinidazole for the treatment of T.b. gambiense HAT, under the Article 58 procedure, which is designed for medicines intended for use outside the European Union.[7]
   [12]
- December 2018: Fexinidazole was first registered in the Democratic Republic of the Congo.
   [6][7]
- June 2019: The World Health Organization (WHO) added fexinidazole to its List of Essential Medicines.[6][24]
- July 2021: The U.S. Food and Drug Administration (FDA) approved **fexinidazole** for T.b. gambiense HAT in patients 6 years and older.[1][7][20]
- December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense
   HAT.[27]

Following approvals, Sanofi donates **fexinidazole** to the WHO for free distribution in endemic countries, ensuring that this life-saving treatment reaches the patients who need it most.[6]

### Conclusion

The story of **fexinidazole** is a powerful testament to the potential of innovative partnerships and perseverance in drug development for neglected diseases. Its journey from a forgotten compound to the first all-oral cure for sleeping sickness has fundamentally changed the paradigm of HAT treatment. By providing a simple, safe, and effective therapy, **fexinidazole** is a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Media Update: US FDA approves fexinidazole as the first all-oral treatment for sleeping sickness [sanofi.com]
- 2. First all-oral treatment for a rare but deadly strain of sleeping sickness now available and being used to treat patients in endemic countries in Africa | [dndi.org]
- 3. Fexinidazole: A crucial new treatment for sleeping sickness [researchfeatures.com]
- 4. Fexinidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com
   [pharmacompass.com]
- 5. Development and Introduction of Fexinidazole into the Global Human African Trypanosomiasis Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexinidazole for T.b. gambiense | DNDi [dndi.org]
- 7. Fexinidazole Wikipedia [en.wikipedia.org]
- 8. Fexinidazole A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fexinidazole--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. European Medicines Agency recommends fexinidazole, the first all-oral treatment for sleeping sickness | DNDi [dndi.org]
- 13. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 14. What is Fexinidazole used for? [synapse.patsnap.com]
- 15. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside Fexinidazole PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Antitrypanosomal activity of fexinidazole, a new oral nitroimidazole drug candidate for treatment of sleeping sickness PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Fexinidazole: First Global Approval PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 20. Fexinidazole FDA Approval History Drugs.com [drugs.com]
- 21. In Vitro Drug Efficacy Testing Against Trypanosoma brucei PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. dndi.org [dndi.org]
- 26. Portico [access.portico.org]
- 27. Fexinidazole for T.b. rhodesiense | DNDi [dndi.org]
- 28. Testing fexinidazole as a treatment for T.b. rhodesiense sleeping sickness | Epicentre [epicentre.msf.org]
- 29. coalicionchagas.org [coalicionchagas.org]
- 30. A phase-2, randomized, multicenter, placebo-controlled, proof-of-concept trial of oral fexinidazole in adults with chronic indeterminate Chagas disease | DNDi América Latina [dndial.org]
- 31. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside Fexinidazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fexinidazole Is Not Effective in Treating Chagas Disease ISGLOBAL [isglobal.org]
- 33. Clinical trial confirms the tolerability of the drug fexinidazole in the treatment of Chagas disease | DNDi [dndi.org]
- To cite this document: BenchChem. [Fexinidazole: A Comprehensive Technical Review of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672616#discovery-and-development-history-of-fexinidazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com